Dichloro(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phenylsilane
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Overview
Description
Dichloro(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phenylsilane is an organosilicon compound that features a pentamethylcyclopentadienyl ligand and a phenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phenylsilane typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with phenyltrichlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dichloro(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of silyl hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the silicon-chlorine bonds.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups attached to the silicon atom.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silyl hydrides and other reduced silicon species.
Scientific Research Applications
Dichloro(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.
Materials Science: The compound is utilized in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in bioactive materials.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Dichloro(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phenylsilane exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the electronic and steric properties of the pentamethylcyclopentadienyl and phenyl ligands. These ligands can stabilize reactive intermediates, facilitate the formation of transition states, and enhance the overall reactivity of the silicon center. The molecular targets and pathways involved vary depending on the specific chemical or biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloro(pentamethylcyclopentadienyl)rhodium(III) Dimer: This compound features a similar pentamethylcyclopentadienyl ligand but is coordinated to a rhodium center instead of silicon.
Dichloro(pentamethylcyclopentadienyl)iridium(III) Dimer: Similar to the rhodium analog, this compound has an iridium center.
1,2,3,4,5-Pentamethylcyclopentadiene: This is the parent compound from which the pentamethylcyclopentadienyl ligand is derived.
Uniqueness
Dichloro(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phenylsilane is unique due to the presence of both a pentamethylcyclopentadienyl ligand and a phenyl group attached to a silicon atom. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry and materials science.
Properties
CAS No. |
113475-33-5 |
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Molecular Formula |
C16H20Cl2Si |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
dichloro-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-phenylsilane |
InChI |
InChI=1S/C16H20Cl2Si/c1-11-12(2)14(4)16(5,13(11)3)19(17,18)15-9-7-6-8-10-15/h6-10H,1-5H3 |
InChI Key |
BDNZNXZKQCUOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)[Si](C2=CC=CC=C2)(Cl)Cl)C |
Origin of Product |
United States |
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